molecular formula C13H22Si B3337789 Silane, (4-butylphenyl)trimethyl- CAS No. 81631-74-5

Silane, (4-butylphenyl)trimethyl-

Cat. No. B3337789
CAS RN: 81631-74-5
M. Wt: 206.4 g/mol
InChI Key: PYXJTAPUYWMANA-UHFFFAOYSA-N
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Description

“Silane, (4-butylphenyl)trimethyl-” is a chemical compound with the molecular formula C13H22Si . It is also known by other names such as “(4-tert-Butylphenyl)(trimethyl)silane” and "Benzene, 1-(1,1-dimethylethyl)-4-(trimethylsilyl)-" .


Synthesis Analysis

The synthesis of silanes like “Silane, (4-butylphenyl)trimethyl-” often involves reactions with alkyl halides and hydride donors . For example, a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors can be used . Another method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of “Silane, (4-butylphenyl)trimethyl-” consists of a silicon atom bonded to three methyl groups and a 4-butylphenyl group . The average mass of the molecule is 206.399 Da .


Chemical Reactions Analysis

Silanes like “Silane, (4-butylphenyl)trimethyl-” can participate in various chemical reactions. For instance, they can serve as a radical H-donor or as a hydride donor . They can also be used in the silylation of esters and ethers .

Safety and Hazards

The safety data sheet for a similar compound, Trimethoxymethylsilane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

(4-butylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22Si/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXJTAPUYWMANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375372
Record name Silane, (4-butylphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (4-butylphenyl)trimethyl-

CAS RN

81631-74-5
Record name Silane, (4-butylphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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